N-[5-(benzyloxy)-2,4-dichlorophenyl]benzenesulfonamide
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Overview
Description
N-[5-(benzyloxy)-2,4-dichlorophenyl]benzenesulfonamide is a chemical compound with the molecular formula C19H15Cl2NO3S . It is extensively used in scientific research, particularly in the fields of pharmaceuticals, organic synthesis, and medicinal chemistry. This compound is known for its versatility and has been the subject of various studies due to its unique chemical properties.
Preparation Methods
The synthesis of N-[5-(benzyloxy)-2,4-dichlorophenyl]benzenesulfonamide typically involves the Suzuki–Miyaura coupling reaction . This reaction is widely applied in the formation of carbon–carbon bonds and is known for its mild and functional group-tolerant conditions. The process involves the use of organoboron reagents, which are stable, readily prepared, and environmentally benign . The general steps for the synthesis include:
Oxidative Addition: The palladium catalyst donates electrons to form a new Pd–C bond with the electrophilic organic group.
Transmetalation: The nucleophilic organic group is transferred from boron to palladium.
Reductive Elimination: The final product is formed by the elimination of the palladium catalyst.
Chemical Reactions Analysis
N-[5-(benzyloxy)-2,4-dichlorophenyl]benzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Scientific Research Applications
Chemistry: It is used as a building block in organic synthesis and in the development of new chemical reactions.
Biology: It is used in the study of biological pathways and the development of biochemical assays.
Medicine: It is investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of N-[5-(benzyloxy)-2,4-dichlorophenyl]benzenesulfonamide involves its interaction with specific molecular targets and pathways . The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired therapeutic or chemical effect.
Comparison with Similar Compounds
N-[5-(benzyloxy)-2,4-dichlorophenyl]benzenesulfonamide can be compared with other similar compounds, such as:
N-[5-(benzyloxy)-2,4-dichlorophenyl]sulfonamide: This compound has a similar structure but lacks the benzene ring attached to the sulfonamide group.
N-[5-(benzyloxy)-2,4-dichlorophenyl]benzenesulfonyl chloride: This compound has a similar structure but contains a sulfonyl chloride group instead of a sulfonamide group.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and reactivity compared to its analogs .
Properties
IUPAC Name |
N-(2,4-dichloro-5-phenylmethoxyphenyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2NO3S/c20-16-11-17(21)19(25-13-14-7-3-1-4-8-14)12-18(16)22-26(23,24)15-9-5-2-6-10-15/h1-12,22H,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONCFGSWYCVTZIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C(=C2)NS(=O)(=O)C3=CC=CC=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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